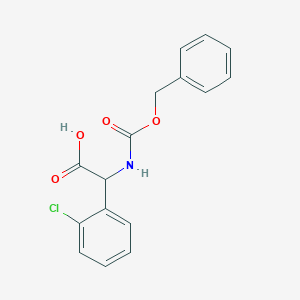

2-(((Benzyloxy)carbonyl)amino)-2-(2-chlorophenyl)acetic acid

Description

2-(((Benzyloxy)carbonyl)amino)-2-(2-chlorophenyl)acetic acid is a synthetic α-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a 2-chlorophenyl substituent at the α-carbon. This compound belongs to the phenylglycine family and is structurally characterized by its aromatic chlorophenyl group, which confers distinct electronic and steric properties. It is frequently utilized in medicinal chemistry as a building block for protease inhibitors and histone deacetylase (HDAC) ligands, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Properties

Molecular Formula |

C16H14ClNO4 |

|---|---|

Molecular Weight |

319.74 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |

InChI |

InChI=1S/C16H14ClNO4/c17-13-9-5-4-8-12(13)14(15(19)20)18-16(21)22-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |

InChI Key |

ZNORFUYPJLRGCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chlorophenyl Acetic Acid Core

The foundational step is the preparation of 2-chlorophenylacetic acid, which can be synthesized industrially and in the lab by hydrolysis of 2-chlorobenzyl cyanide. The key process involves:

Acid Hydrolysis of 2-Chlorobenzyl Cyanide:

The nitrile group of 2-chlorobenzyl cyanide is hydrolyzed under acidic conditions, typically using sulfuric acid solutions of 30–70% concentration at temperatures between 90–150 °C. The reaction proceeds via formation of the corresponding amide intermediate, which further hydrolyzes to the carboxylic acid.Process Optimization:

The acid hydrolysis is controlled to maintain nitrile residue below 1–5% (GC analysis) to ensure high purity. After reaction completion, steam stripping removes residual nitrile and organic impurities. The crude acid is washed with water and dried to yield 2-chlorophenylacetic acid with purity greater than 99%.Industrial Considerations:

This method is favored for industrial production due to its simplicity, stability, low pollution, and high efficiency. Alternative methods such as oxo synthesis or enzymatic hydrolysis exist but are less commonly applied industrially due to complexity or lower yields.

Introduction of the Amino Group and Protection

Amination:

The amino group is introduced typically via substitution or coupling reactions involving the chlorophenylacetic acid derivative. This step often involves the formation of an amino acid structure with the amino group positioned alpha to the carboxylic acid.Benzyloxycarbonyl (Cbz) Protection:

The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions. This protection is crucial to prevent side reactions during subsequent synthetic steps and to facilitate purification.Coupling Reaction Conditions:

Reaction conditions such as solvent choice (e.g., aqueous or organic solvents), temperature control, and reaction time are optimized to maximize yield and purity. Typical solvents include dichloromethane or tetrahydrofuran, with bases like sodium bicarbonate or triethylamine to neutralize released HCl.

Purification and Formulation

After synthesis, the compound is purified by recrystallization or chromatography to ensure high purity suitable for research or pharmaceutical use.

Preparation of stock solutions for biological assays or in vivo studies involves dissolving the compound in solvents such as DMSO, PEG300, Tween 80, corn oil, or aqueous buffers, with careful stepwise mixing to maintain solution clarity.

Data Tables Summarizing Preparation Parameters

Analytical and Research Insights

Reaction Monitoring:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to monitor conversion, residual impurities, and product purity throughout the synthesis.Yield and Purity:

The acid hydrolysis step typically yields chlorophenylacetic acid with purity >99% and yields above 85%. Protection and coupling steps have optimized yields depending on reagent quality and reaction control.Solubility and Formulation: The compound’s solubility profile in various solvents is critical for biological testing. Stock solutions are prepared at concentrations ranging from 1 mM to 10 mM with precise solvent volumes calculated for consistency.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

Biology: Investigated for potential bioactivity (e.g., antimicrobial, anti-inflammatory properties).

Medicine: May serve as a precursor for drug development.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- For potential drugs, it may interact with specific molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.

Comparison with Similar Compounds

Aromatic Substituent Modifications

- 2-([(Benzyloxy)carbonyl]amino)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS 73101-08-3): Replaces the 2-chlorophenyl group with a benzodioxin moiety. Exhibits a molecular weight of 343.34 (C₁₈H₁₇NO₆) and a predicted pKa of 3.44, indicating slightly higher acidity compared to the chlorophenyl analogue .

- 2-{[(Benzyloxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid (CAS 1701883-60-4): Substitutes chlorine with fluorine at the 2- and 6-positions of the phenyl ring. Molecular weight: 321.27 (C₁₆H₁₃F₂NO₄). Fluorine’s electron-withdrawing effect increases metabolic stability but may reduce HDAC8 binding affinity due to decreased polarizability .

- Amino(2-bromophenyl)acetic acid: Bromine replaces chlorine, increasing molecular weight (MW ~260.1) and steric bulk. Bromine’s higher atomic radius may hinder enzymatic degradation but could reduce solubility in aqueous media .

Aliphatic Substituent Analogues

- 2-(((Benzyloxy)carbonyl)amino)-2-cyclopentylacetic acid (CAS 168633-36-1): Cyclopentyl group replaces the aromatic chlorophenyl ring. Molecular weight: 277.32 (C₁₅H₁₉NO₄). The aliphatic cyclopentyl group drastically reduces aromatic interactions, making it less suitable for targets requiring planar binding motifs .

Physicochemical Properties

*Calculated based on molecular formula. †Estimated from structural analogues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(((benzyloxy)carbonyl)amino)-2-(2-chlorophenyl)acetic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of 2-(2-chlorophenyl)acetic acid derivatives with benzyloxycarbonyl (Cbz)-protected amines. Key steps include:

- Activation of the carboxylic acid using EDCI or DCC in anhydrous dichloromethane .

- Protection of the amino group with Cbz chloride under basic conditions (e.g., NaHCO₃) to prevent side reactions .

- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Yield optimization requires strict control of reaction temperature (0–5°C) and stoichiometric excess of the coupling agent (1.2–1.5 equiv) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 7.3–7.5 ppm (aromatic protons from 2-chlorophenyl and benzyloxy groups), δ 5.1 ppm (Cbz-protected NH), and δ 4.2–4.5 ppm (acetic acid backbone). ¹³C NMR confirms the carbonyl groups at ~170 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity (>98%) and detect trace impurities .

- X-ray Crystallography : Used to resolve stereochemical ambiguities; the 2-chlorophenyl group’s spatial orientation influences hydrogen-bonding patterns in the crystal lattice .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store as a lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis of the Cbz group. For short-term use (≤1 month), room temperature in a desiccator (silica gel) is acceptable. Stability assays (TGA/DSC) indicate decomposition above 150°C .

Q. How is the compound’s biological activity assessed in preliminary assays?

- Methodological Answer :

- Enzyme Inhibition : Test against serine hydrolases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). IC₅₀ values are calculated via dose-response curves .

- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify permeability in Caco-2 monolayers, with LC-MS/MS validation .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or dynamic proton exchange. For example:

- Variable Temperature NMR : Cooling to –40°C slows exchange broadening, resolving split peaks for NH and acidic protons .

- 2D NMR (HSQC, HMBC) : Correlates ¹H-¹³C couplings to confirm assignments, especially for overlapping aromatic signals .

Q. What strategies address regioselectivity challenges during functionalization of the 2-chlorophenyl group?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA or TMPLi to deprotonate the 2-chlorophenyl ring ortho to the chloro substituent, followed by electrophilic quenching .

- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require careful ligand selection (e.g., SPhos) to avoid homocoupling .

Q. How can enantiomeric purity be ensured during synthesis, and what separation techniques are effective?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers. Retention times vary by >2 minutes for (R)- and (S)-forms .

- Chiral Derivatization : React with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze ¹⁹F NMR .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack on the Cbz group .

- Molecular Dynamics (AMBER) : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to predict aggregation behavior .

Q. How can solubility limitations in aqueous buffers be overcome for in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.